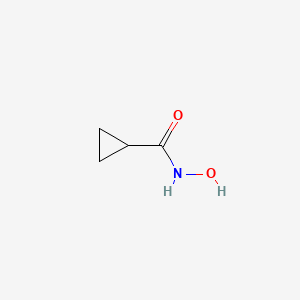

N-hydroxycyclopropanecarboxamide

Description

N-Hydroxycyclopropanecarboxamide is a cyclopropane-containing hydroxamic acid derivative characterized by a strained cyclopropane ring fused to a carboxamide group with an N-hydroxy substituent. This structural motif confers unique reactivity and biological activity, particularly in metal chelation and radical scavenging. It has been synthesized as part of a broader class of hydroxamic acids, such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (compound 6 in ), which was evaluated for antioxidant properties using DPPH and β-carotene assays . The compound’s synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with hydroxylamine or substituted anilines under controlled conditions .

Properties

IUPAC Name |

N-hydroxycyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(5-7)3-1-2-3/h3,7H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHDBAIWGYSTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972296 | |

| Record name | N-Hydroxycyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-86-5 | |

| Record name | N-Hydroxycyclopropanecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxycyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with hydroxylamine hydrochloride in the presence of potassium hydroxide in methanol . The reaction mixture is cooled, filtered, and acidified to yield the desired product, which is then recrystallized from ethyl acetate to obtain a pure white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification can be applied. Large-scale production would likely involve optimization of the reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

Ring-opening reactions

N-hydroxycyclopropanecarboxamide can undergo ring-opening reactions under specific conditions, similar to other cyclopropane derivatives. These reactions often involve the cleavage of the cyclopropane ring, leading to the formation of linear or larger cyclic compounds .

N-arylation reactions

N-arylation of this compound can be achieved under metal-free conditions. This reaction is significant for the synthesis of N-arylated O-cyclopropyl hydroxamates, which are precursors for various N-heterocycles .

Reaction conditions:

-

Metal-free environment

-

Suitable arylating agents

-Sigmatropic rearrangement

N-arylated O-cyclopropyl hydroxamates derived from this compound can undergo a -sigmatropic rearrangement. This rearrangement is part of a cascade reaction leading to the formation of substituted tetrahydroquinolines .

Reaction cascade:

1. -Sigmatropic rearrangement

2. Cyclization

3. Rearomatization

Base-catalyzed reactions

This compound and its derivatives can participate in base-catalyzed reactions. For instance, the ring-opening of certain N-substituted analogues is facilitated by specific base catalysis .

-

Applications in Organic Synthesis

The chemical reactions of this compound have significant applications in organic synthesis, particularly in the preparation of heterocyclic compounds.

Preparation of bioactive compounds

The reactivity of this compound can be exploited in the synthesis of bioactive compounds. Its derivatives have shown potential in the development of antioxidants and other biologically active molecules .

-

Comparative Reactivity

Table 1 compares the reactivity of this compound with related compounds in specific reactions.

| Compound | DPPH Free Radical Scavenging (EC50) | Fe2+ Chelation | β-carotene-linoleic acid oxidation inhibition |

|---|---|---|---|

| This compound | > 0.06 mM | Strong | Excellent |

| N-aryl-hydroxamic acids | > 0.06 mM | Stronger than quercetin | Excellent (comparable to BHA) |

| Hydroxyureas | < 0.06 mM | Not reported | Not reported |

This compound demonstrates a rich chemistry, participating in various reactions including ring-opening, N-arylation, and -sigmatropic rearrangements. Its reactivity and that of its derivatives make it a valuable building block in organic synthesis, particularly for the preparation of N-heterocycles and potentially bioactive compounds. Further research into the chemical reactions of this compound may uncover additional applications in synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

N-hydroxycyclopropanecarboxamide and its derivatives have shown significant antimicrobial activity. Hydroxamic acids, including this compound, can inhibit enzymes such as matrix metalloproteinases, which are crucial in microbial pathogenicity. Studies indicate that various hydroxamic acid derivatives demonstrate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans .

2. Cancer Treatment

Research has highlighted the potential of hydroxamic acids in cancer therapy. These compounds can act as histone deacetylase inhibitors, promoting cell differentiation and apoptosis in cancer cells. For instance, Suberoylanilide hydroxamic acid (SAHA) has been developed as a potent anticancer drug, paving the way for further exploration of related compounds like this compound .

3. Antiviral Applications

There is ongoing research into the use of hydroxamic acids for antiviral therapies. Their ability to interfere with viral replication mechanisms makes them candidates for treating infections such as influenza and hepatitis C. The design of new antiviral drugs based on these compounds is a promising area of study .

Agricultural Applications

1. Herbicidal Activity

this compound has potential applications in agriculture as a herbicide. Its structural features allow it to interact with specific biological pathways in plants, leading to growth inhibition or death of unwanted vegetation. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed .

2. Insecticidal Properties

Research indicates that derivatives of hydroxamic acids can also exhibit insecticidal properties. These compounds may disrupt the physiological processes in pests, offering a biopesticide option that is less harmful to non-target organisms compared to conventional chemical insecticides .

Materials Science

1. Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique cyclopropane structure offers opportunities for creating novel polymers with specific mechanical and thermal properties. This application is significant for developing new materials for industrial use .

2. Coatings and Adhesives

The compound's reactivity can be harnessed in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors. This application is particularly valuable in automotive and construction industries .

Case Study 1: Antimicrobial Efficacy

A study conducted by Agarwal et al. investigated the antimicrobial activity of various hydroxamic acid derivatives, including this compound, against multiple bacterial strains using the disc diffusion method. The findings revealed that certain derivatives exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria, showcasing their potential as therapeutic agents .

Case Study 2: Cancer Cell Line Research

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced significant apoptosis in treated cells compared to controls, suggesting its potential role as an anticancer agent .

Mechanism of Action

The mechanism by which N-hydroxycyclopropanecarboxamide exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs include:

- N-Benzyl-cyclopropanecarboxamides : These derivatives, such as those described in , replace the N-hydroxy group with benzyl substituents. The absence of the hydroxamic acid moiety reduces metal-binding capacity but enhances lipophilicity, making them effective agricultural fungicides .

- N-Heterocyclic Cyclopropanecarboxamides: Substitution with heterocycles (e.g., quinazoline or pyridine) improves bioavailability and target specificity. For example, N-[(2-chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclohexylcyclopropanecarboxamide () shows enhanced antifungal activity due to the chloro-methoxyquinoline group .

Table 1: Structural and Functional Comparisons

Table 3: Bioactivity Data

Biological Activity

N-hydroxycyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydroxamic acids. These compounds are characterized by the presence of a hydroxamic functional group (-C(=O)NHOH), which is crucial for their biological activity. The cyclopropane ring adds unique steric properties that may influence the compound's interaction with biological targets.

Antioxidant Activity

Research has shown that hydroxamic acids, including this compound, exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress leading to cellular damage and various diseases.

- Radical Scavenging Activity : In studies assessing the radical scavenging activity using the DPPH assay, this compound demonstrated effective free radical scavenging capabilities. Compounds in this category often show lower values than standard antioxidants like butylated hydroxyanisole (BHA), indicating their potential as effective antioxidants .

| Compound | (mM) | Comparison to BHA |

|---|---|---|

| This compound | < 0.06 | More effective |

| BHA | n.c. | Reference |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies:

- Fungal Activity : Hydroxamic acids have shown variable antifungal activities. For instance, certain derivatives were inactive against Candida albicans at concentrations up to 200 µg/ml, suggesting that structural modifications are essential for enhancing antifungal potency .

- Bacterial Activity : In contrast, some hydroxamic acids have demonstrated promising antibacterial effects against a range of pathogens, indicating that this compound could be a candidate for further investigation in antimicrobial therapies.

Antiviral Activity

The antiviral potential of this compound has also been a focus of research:

- Mechanism of Action : Studies indicate that certain hydroxamic acids can inhibit viral replication by interfering with viral enzymes or host cell factors essential for viral life cycles. For example, suberoylanilide hydroxamic acid (SAHA), a related compound, was effective in inhibiting hepatitis C virus (HCV) replication without causing cellular toxicity .

- Case Studies : In experimental models, treatment with hydroxamic acids led to significant reductions in viral load, suggesting their potential utility in treating viral infections.

Case Studies and Research Findings

- Cytostatic Effects : A study on lipophilic hydroxyurea derivatives indicated that compounds structurally related to this compound exhibited cytostatic effects against various cancer cell lines, suggesting potential applications in oncology .

- Selective Inhibition : Research identified isoform-selective inhibitors related to lactate dehydrogenase A (LDHA), which is often overexpressed in tumors. These studies hint at the possibility that similar compounds could be developed based on the structure of this compound for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-hydroxycyclopropanecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropanation of acrylamide derivatives followed by hydroxylation. Optimization involves adjusting reaction temperature, solvent polarity (e.g., using THF or DMF), and catalysts (e.g., transition metals for cyclopropane ring formation). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography. Structural confirmation requires cross-validation using NMR (¹H/¹³C), IR (to confirm hydroxamic acid -NH-O- groups), and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing This compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC-MS for purity assessment and detection of byproducts.

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm cyclopropane ring geometry and hydroxamic acid functionality.

- FT-IR to identify characteristic peaks (e.g., N–O stretch at ~930 cm⁻¹, C=O at ~1650 cm⁻¹).

- Elemental analysis to validate molecular formula (C₄H₇NO₂) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via UV-Vis spectroscopy or HPLC at timed intervals.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in inert atmospheres to evaluate oxidative stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of This compound in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Metabolic Profiling : Employ LC-MS/MS to identify metabolites in cell lysates or serum.

- Gene Knockdown/CRISPR : Test phenotypic changes in target-knockout cell lines to confirm functional pathways .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Systematic Review : Compare experimental variables (e.g., cell lines, assay protocols, solvent systems) across studies.

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., ATP-based viability assays, consistent DMSO concentrations ≤0.1%).

- Orthogonal Assays : Validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What computational approaches are suitable for predicting This compound’s reactivity and interaction with biomolecules?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., enzymes with hydroxamate-binding pockets).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- MD Simulations : Simulate solvation dynamics in water/lipid bilayers to assess membrane permeability .

Q. How should researchers design in vitro and in vivo studies to evaluate the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- In Vitro : Use Caco-2 cells for permeability assays and human liver microsomes for metabolic stability.

- In Vivo : Conduct OECD guideline-compliant acute toxicity tests in rodent models (e.g., LD₅₀ determination). Monitor plasma concentrations via LC-MS/MS and tissue distribution using radiolabeled analogs (³H or ¹⁴C).

- Toxicogenomics : Apply RNA-seq to identify differentially expressed genes in hepatocytes .

Q. What strategies are recommended for investigating structure-activity relationships (SAR) of This compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the cyclopropane ring (e.g., substituents at C2/C3) or hydroxamic acid group (e.g., methyl vs. ethyl esters).

- Bioactivity Testing : Screen analogs against a panel of targets (e.g., metalloproteases, histone deacetylases) to identify key pharmacophores.

- QSAR Modeling : Use partial least squares (PLS) regression or machine learning (Random Forest) to correlate structural descriptors with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.